3-(Aminomethyl)-4-methylpiperidin-2-one
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Overview
Description
3-(Aminomethyl)-4-methylpiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylpiperidin-2-one typically involves the reaction of 4-methylpiperidin-2-one with formaldehyde and a primary amine under acidic conditions. This reaction is a type of Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidinones with different functional groups.
Scientific Research Applications
3-(Aminomethyl)-4-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-methylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .
Comparison with Similar Compounds
3-(Aminomethyl)piperidine: Similar structure but lacks the methyl group at the 4-position.
4-Methylpiperidin-2-one: Lacks the aminomethyl group.
3-(Aminomethyl)-5-methylpiperidin-2-one: Similar structure with an additional methyl group at the 5-position
Uniqueness: 3-(Aminomethyl)-4-methylpiperidin-2-one is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(aminomethyl)-4-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-2-3-9-7(10)6(5)4-8/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
JLTBFWJFUPCCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(=O)C1CN |
Origin of Product |
United States |
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